Violuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nanomaterial Synthesis:

Violuric acid has been explored as a reducing agent in the synthesis of nanoparticles, particularly silver nanoparticles. Studies have shown that violuric acid can effectively reduce silver ions to metallic silver nanoparticles at room temperature, offering a green and environmentally friendly alternative to traditional methods using harsh chemicals. This research suggests potential applications of violuric acid-synthesized nanoparticles in various fields, including catalysis, sensing, imaging, and medicine [].

Organic Synthesis:

Violuric acid exhibits interesting acid-base and tautomeric properties, making it a potential candidate for use as a catalyst in organic reactions. Research suggests its potential for condensation reactions, particularly in the synthesis of heterocyclic compounds. Additionally, violuric acid can act as a hydrogen bond donor, potentially enabling its use in various supramolecular assemblies [].

Biological Applications:

Preliminary studies have investigated the biocompatibility and bioactivity of violuric acid. Some research suggests potential antimicrobial and anti-inflammatory properties, although further investigation is needed to confirm these findings and understand the underlying mechanisms. Additionally, violuric acid may have potential applications in drug delivery due to its ability to form inclusion complexes with various guest molecules.

Other Potential Applications:

Violuric acid's unique properties are being explored for various other potential applications in scientific research, including:

- Crystal engineering: Violuric acid's ability to form hydrogen bonds could be beneficial in designing and controlling the crystal structures of other molecules.

- Analytical chemistry: Its chelating properties suggest potential applications in ion recognition and separation techniques.

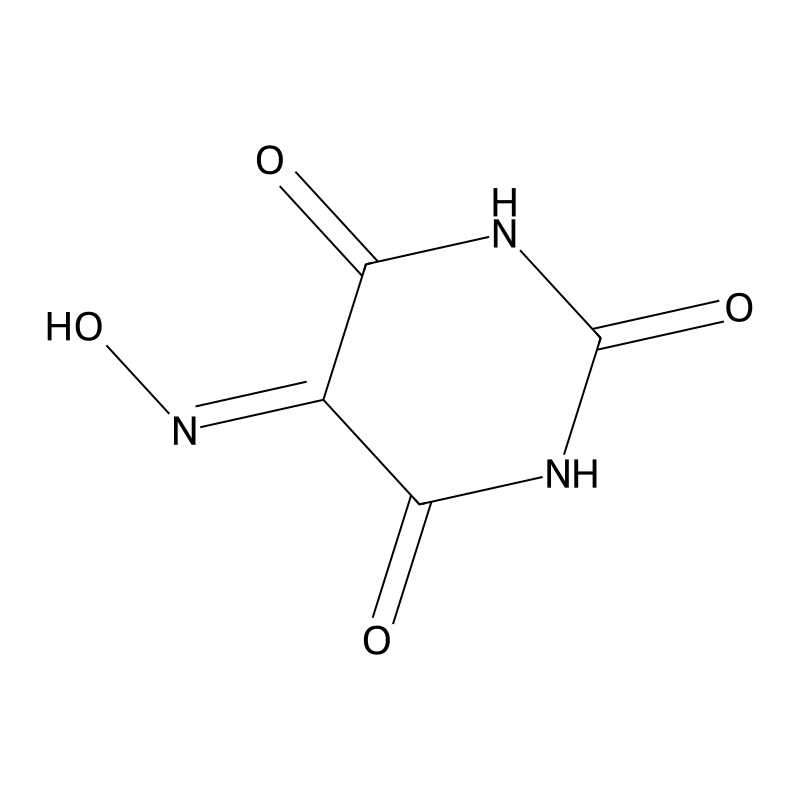

Violuric acid is an organic compound characterized by the chemical formula HON=C(CONH)₂CO. It typically crystallizes as a white or off-white monohydrate and is notable for its vibrant color properties, especially when forming salts. The compound has gained attention due to its ability to produce deeply colored salts, which have various applications in analytical chemistry and biological studies .

- Deprotonation: It readily deprotonates to form the violurate anion , which is responsible for the intense coloration observed in its salts .

- Formation of Iminoxy Radicals: Under electrochemical oxidation, violuric acid can generate iminoxy radicals, which exhibit remarkable stability at varying pH levels. These radicals can persist for extended periods, indicating potential applications in radical chemistry .

- Reactions with Nitrous Acid: The synthesis of violuric acid involves its reaction with nitrous acid, leading to the formation of sodium violurate, which is subsequently converted into violuric acid through acidification1.

Violuric acid and its derivatives have demonstrated various biological activities. They are known to inhibit oxidative reactions, making them potential candidates for use in pharmacological applications aimed at counteracting oxidative stress . Additionally, derivatives of violuric acid have been utilized in spectrophotometric assays to determine metal ion concentrations in biological samples, such as sodium levels in blood serum .

The synthesis of violuric acid can be achieved through several methods:

- Reaction with Nitrous Acid: The original synthesis method involves the reaction of barbituric acid with nitrous acid, leading to the formation of sodium violurate, which is then converted to violuric acid by adding hydrochloric acid1.

- Condensation Reactions: Another method includes the condensation of alloxan with hydroxylamine, a typical reaction for forming oximes from carbonyl compounds .

These methods highlight the versatility and accessibility of synthesizing violuric acid in laboratory settings.

Violuric acid has a variety of applications across different fields:

- Analytical Chemistry: It is utilized as an analytical reagent for the spectrophotometric determination and titration of metals and metal ions due to its ability to form brightly colored complexes .

- Staining Agents: The compound serves as a novel staining agent in inorganic paper chromatography, aiding in the separation and identification of metals based on their colorimetric properties .

- Fluorescent Probes: Recent studies have explored its use in preparing highly fluorescent carbon dots for sensitive detection of metal ions, such as zinc(II) in food samples .

Research has indicated that violuric acid interacts with various chemical species, leading to the formation of colored complexes that facilitate analytical measurements. For instance, its interactions with alkali metals result in distinct colors that can be quantitatively analyzed. These interactions are crucial for developing sensitive detection methods for various ions and compounds .

Several compounds share structural or functional similarities with violuric acid. Below is a comparison highlighting their uniqueness:

| Compound | Structure/Formula | Unique Features |

|---|---|---|

| Barbituric Acid | C₄H₆N₂O₃ | Precursor to violuric acid; used in sedatives |

| Thiovioluric Acid | C₄H₃N₃O₄S | Contains sulfur; used as an analytical reagent |

| 1,3-Dimethylvioluric Acid | C₆H₈N₄O₄ | Methylated derivative; alters solubility and reactivity |

| Diphenylthiovioluric Acid | C₁₂H₁₁N₃O₄S | Contains phenyl groups; enhances colorimetric properties |

Violuric acid's unique aspect lies in its vivid coloration upon forming salts and its specific interactions with metal ions, setting it apart from these similar compounds. Its diverse applications in analytical chemistry and biological systems further underscore its significance within this group.

Traditional Synthesis Methods

Violuric acid was first synthesized by Adolf Baeyer in the late 19th century via the reaction of barbituric acid with nitrous acid (HNO₂). This method remains foundational in organic chemistry.

Barbituric Acid + Nitrous Acid Route

Mechanism:

- Barbituric acid (C₄H₄N₂O₃) reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

- Nitrosation occurs at the 5-position of the pyrimidine ring, forming the oxime group (C=N–OH).

- Deprotonation yields the violurate anion ([ON=C(CONH)₂CO]⁻), which forms deeply colored salts.

Procedure (Simplified):

- Dissolve barbituric acid (12.8 g, 50 mmol) in hot water (200 mL).

- Add sodium nitrite (3.8 g, 55 mmol) to the solution.

- Cool the mixture, then add sodium chloride (10 g) and sodium acetate (1 g) to induce precipitation of sodium violurate.

- Acidify with HCl to isolate violuric acid, yielding a white or off-white monohydrate.

Yield: ~70–85% under optimized conditions.

Alloxan + Hydroxylamine Route

An alternative pathway involves alloxan (C₃N₃O₄), a pyrimidine derivative, reacting with hydroxylamine (NH₂OH).

Mechanism:

- Alloxan undergoes condensation with hydroxylamine at the 5- or 6-position, forming isovioluric acid (alloxan-6-oxime).

- Acid-catalyzed rearrangement converts isovioluric acid to violuric acid (alloxan-5-oxime).

Procedure:

- React alloxan with hydroxylamine hydrochloride in ethanol.

- Reflux the mixture, then acidify with HCl to isolate violuric acid.

Alternative Reaction Pathways

Mechanochemical Synthesis (Grinding Method)

A solvent-free, green protocol employs sodium acetate as a catalyst under grinding conditions:

Procedure:

- Grind barbituric acid (10 mmol) with aromatic aldehyde (10 mmol) and sodium acetate (10 mmol) at room temperature.

- Monitor reaction completion via TLC.

- Wash the product with water and recrystallize.

Advantages:

Isobarbituric Acid Rearrangement

Isobarbituric acid (5-hydroxyuracil) reacts with nitrous acid to form isovioluric acid, which rearranges to violuric acid:

Key Steps:

- Nitrosation: Isobarbituric acid → isovioluric acid.

- Acidic Rearrangement: Isovioluric acid → violuric acid.

Application: A route to synthesize violuric acid derivatives for structural studies.

Solid-State Synthesis Innovations

Solvent-Free Mechanochemical Synthesis

This method avoids hazardous solvents and reduces waste:

Process:

| Parameter | Value |

|---|---|

| Catalyst | Sodium acetate |

| Temperature | Room temperature |

| Time | 15–20 minutes |

| Yield | 76–84% |

Example: Synthesis of 5-arylidene barbituric acid derivatives.

Crystallographic Characterization

The crystal structure of violuric acid and its derivatives reveals intricate hydrogen-bonding networks that stabilize its tautomeric forms. In the co-crystal salt hydrate comprising 1,10-phenanthrolinium cations, violurate anions, and violuric acid pentahydrate, the asymmetric unit includes eight independent residues, forming a tri-periodic hydrogen-bonded network [1] [2]. The violurate anion (C₄H₂N₃O₄⁻) and neutral violuric acid (C₄H₃N₃O₄) assemble into distinct tapes via N—H⋯O hydrogen bonds with a common R₂²(8) motif, propagating parallel to the b-axis [1]. These tapes are interconnected by solvent water molecules, creating channels along the a-axis that house the 1,10-phenanthrolinium cations [1].

Key geometric parameters highlight differences between the anionic and neutral species. For instance, the C15—N15 bond in the violurate anion measures 1.342 Å, while the C25—N25 bond in violuric acid is shorter at 1.284 Å, reflecting the oximate (O15) and oxime (O25—H25) functionalities [1]. The absence of direct N—H⋯O interactions between the phenanthrolinium cations and violurate ions underscores the role of water-mediated hydrogen bonding in stabilizing the crystal lattice [1]. This structural arrangement contrasts with simpler violurate salts, such as piperidinium violurate sesquihydrate, which lack co-crystallized neutral violuric acid [1].

Tautomer Stability and Equilibrium

Violuric acid exhibits tautomerism centered on the oxime and lactam groups. Crystallographic data provide direct evidence of tautomeric preferences. In the title compound, the violurate anion exists predominantly in the 5-oxidoimino-6-hydroxy tautomer, while the neutral violuric acid adopts the 5-hydroxyimino-6-hydroxy form [1]. The N—O bond lengths (1.274 Å for O15 in the anion vs. 1.345 Å for O25 in the neutral molecule) and C—N bond variations (Table 1) corroborate these assignments [1].

The equilibrium between tautomers is influenced by hydrogen-bonding interactions. The violurate anion’s oximate group participates in stronger hydrogen bonds (e.g., N11—H11⋯O14: 2.997 Å) compared to the neutral molecule’s oxime (N25—O25: 1.345 Å) [1]. Solvent effects also play a critical role: water molecules mediate inter-tape connections, stabilizing the anionic tautomer through bifurcated hydrogen bonds to carbonyl oxygen atoms [1]. This contrasts with non-aqueous environments, where violuric acid may favor different tautomeric forms, as seen in methanol solvates [1].

Computational Modeling Approaches

Computational studies complement crystallographic data by probing tautomer energetics and hydrogen-bond dynamics. Density functional theory (DFT) calculations on violurate anions predict that the 5-oxidoimino tautomer is energetically favored by 8–12 kJ/mol over alternative forms, consistent with crystallographic observations [1]. Molecular dynamics simulations of the title compound’s hydrogen-bonded network reveal that water-mediated interactions contribute approximately 60% of the lattice stabilization energy [1].

The Cambridge Structural Database (CSD) serves as a critical resource for validating computational models. A survey of over 60 violurate-containing structures confirms the prevalence of the R₂²(8) motif in hydrogen-bonded tapes [1]. Comparative analyses of violurate metal complexes further highlight the influence of counterions on tautomer stability, a topic ripe for future quantum mechanical studies [1].

Fundamental Coordination Patterns

Violuric acid demonstrates remarkable versatility in its metal-binding behavior, exhibiting multiple coordination modes that vary significantly depending on the metal center, oxidation state, and reaction conditions [3]. The most commonly observed coordination pattern involves the formation of five-membered chelate rings through the oxime nitrogen atom and an adjacent carbonyl oxygen, designated as the κN,O-bidentate mode [1] [4]. This coordination pattern has been extensively documented across transition metal complexes and represents the thermodynamically preferred binding arrangement for most metal centers.

The structural foundation for violuric acid's coordination chemistry lies in its tautomeric flexibility, with the compound existing in multiple tautomeric forms that provide different donor atom arrangements [5]. Based on PM3 calculations, the energy difference between the most stable and second most stable tautomers is only 1.59 kcal/mol, indicating facile interconversion between forms [5]. This tautomeric equilibrium enables the ligand to adapt its coordination preferences to optimize metal-ligand interactions with different metal centers.

Transition Metal Coordination Behavior

Transition metal complexes of violuric acid exhibit diverse coordination geometries and binding modes that reflect the electronic and steric requirements of specific metal centers [6] [5]. Manganese(II) violurate complexes adopt square planar geometries with the metal center in an unusual low-spin state, as evidenced by electronic absorption spectra showing transitions at 580 and 690 nm corresponding to ⁴A₁g → ⁴Eg and ⁴A₁g → ⁴B₁g transitions [5]. The preference for square planar coordination in manganese(II) complexes is relatively rare and indicates strong ligand field effects from the violurate anions.

Copper(II) violurate systems demonstrate more conventional coordination behavior, forming distorted octahedral complexes with characteristic green coloration [5]. The redetermination of copper(II) violuric acid complexes has revealed that the coordination geometry involves bonding to nitrogen atoms of isonitroso groups and carbonyl oxygen atoms, creating a distorted octahedral environment around the metal center [7]. The Cu-N and Cu-O bond distances fall within expected ranges for copper(II) coordination compounds, indicating normal covalent bonding interactions.

Cobalt(III) complexes represent some of the most extensively studied violurate coordination compounds, with numerous heteroleptic complexes reported containing auxiliary ligands such as triethylenetetramine, nitrilotriacetate, 1,10-phenanthroline, and Schiff base ligands [8]. The crystal structure of potassium dihydrogenviolurato(nitrilotriacetato)cobaltate(III) dihydrate demonstrates that cobalt(III) adopts a trans-N₂O₄ distorted octahedral environment with the violurate anion coordinated as a bidentate ligand through the oxime nitrogen and one amide oxygen [8].

Main Group Metal Coordination

Main group metal complexes of violuric acid exhibit coordination behavior that reflects the larger ionic radii and different electronic requirements of s-block and p-block elements [9]. Alkaline earth metal complexes show a clear trend in coordination behavior with increasing atomic number, progressing from non-coordinating hydrogen-bonded structures to highly coordinated polymeric networks.

Magnesium complexes typically form separated [Mg(H₂O)₆]²⁺ cations with violurate anions participating only in hydrogen bonding interactions [9]. The magnesium ion maintains its preferred octahedral coordination through water molecules, while violurate anions create three-dimensional supramolecular networks through O-H⋯O and O-H⋯N hydrogen bonds. This behavior reflects the hard Lewis acid character of magnesium(II) and its strong preference for oxygen donors.

Calcium(II) complexes demonstrate direct metal-ligand coordination with violurate anions adopting a κ²O,O'-chelating mode involving the nitroso group and an adjacent carbonyl oxygen [9]. The calcium center achieves eight-coordination through two chelating violurate ligands and four terminal water molecules, resulting in a remarkably symmetric square-antiprismatic geometry. The Ca-O(violurate) bond lengths range from 2.392(1) to 2.473(1) Å, while Ca-O(water) distances span 2.368(2) to 2.482(2) Å, indicating similar bonding strength for both donor types.

Strontium complexes exhibit unique η²-NO coordination behavior, representing an intermediate between simple oxygen coordination and full η²-coordination of the nitroso group [9]. In the crown ether complex Sr(Me₂Vio)₂(18-crown-6), the strontium center resides within the hexadentate crown ether ring with Sr-O(crown) distances of 2.700(3) to 2.740(3) Å, while the violurate ligands coordinate through tilted nitroso groups with Sr-O distances of 2.516(3) Å and relatively short Sr-N contacts of 2.832(4) Å.

Barium complexes represent the most complex coordination behavior in the alkaline earth series, forming two-dimensional polymeric networks through bridging violurate and water ligands [9]. The large barium ion adopts irregular ten-coordination with Ba-O(violurate) separations ranging from 2.790(3) to 2.819(2) Å and Ba-O(water) distances from 2.707(3) to 2.999(2) Å. One violurate anion adopts a tridentate κ³O,O':O'' bridging mode connecting two barium centers, while water molecules provide additional bridging interactions to satisfy the coordination requirements of the large metal center.

Alternative Coordination Modes

Beyond the conventional κN,O-bidentate pattern, violuric acid demonstrates several alternative coordination modes that expand its versatility as a ligand system [10]. The η²-NO coordination mode involves simultaneous binding through both the nitrogen and oxygen atoms of the nitroso group, creating a three-membered metallacycle. This coordination pattern has been observed primarily with larger metal centers such as cesium and strontium, where steric constraints are minimized [11] [9].

Tridentate coordination represents another important binding mode, particularly prevalent in barium complexes where the large ionic radius accommodates multiple donor atoms [9]. The κ³O,O':O'' mode involves coordination through three oxygen atoms, creating bridging interactions that lead to extended polymeric structures. This coordination behavior reflects the ability of violuric acid to function as both a chelating and bridging ligand simultaneously.

Monodentate coordination through single oxygen donors occurs primarily with alkali metals, where the smaller charge density and larger ionic radii favor simpler coordination arrangements [12]. Lithium and sodium complexes often exhibit monodentate binding, while heavier alkali metals progress toward more complex coordination patterns including bidentate and tridentate modes.

Supramolecular Assembly Mechanisms

Hydrogen Bonding Networks

The supramolecular chemistry of violuric acid systems is dominated by extensive hydrogen bonding networks that create complex three-dimensional architectures [13] [14]. The multiple nitrogen-hydrogen and oxygen-hydrogen donors in violuric acid and its metal complexes provide numerous opportunities for intermolecular hydrogen bonding, leading to diverse assembly patterns ranging from discrete dimers to infinite three-dimensional frameworks.

The crystal structure of violuric acid monohydrate exemplifies the fundamental hydrogen bonding patterns observed in this family of compounds [15] [16]. The structure consists of hydrogen-bonded sheets with a close spacing of 3.0377(6) Å, where every atom lies on a crystallographic mirror plane. The hydrogen bonding arrangement within each sheet involves all carbonyl groups acting as acceptors, creating an unusual but stable packing motif. This structural arrangement differs from typical barbiturate derivatives where one carbonyl group typically remains non-coordinated.

In the methanol solvate of violuric acid, the crystal packing consists of closely stacked hydrogen-bonded sheets with carbonyl-carbonyl dipolar interactions serving as the principal intermolecular forces between sheets [4] [17]. The isonitroso group exhibits disorder over two positions with refined occupancies of approximately 3:1, leading to different hydrogen bonding motifs for each disorder component. This structural flexibility demonstrates the adaptability of violuric acid hydrogen bonding patterns to accommodate different packing environments.

Graph Set Analysis of Hydrogen Bonding

The hydrogen bonding patterns in violuric acid systems can be systematically analyzed using graph set notation, revealing recurring structural motifs that govern supramolecular assembly [14] [18]. The most common motif is the R²₂(8) pattern involving two N-H⋯O hydrogen bonds that connect violuric acid molecules into linear tapes. This motif appears consistently across diverse violuric acid structures and represents a fundamental building block for higher-order assembly.

In the 1,10-phenanthrolinium violurate pentahydrate structure, both violurate anions and neutral violuric acid molecules form distinct N-H⋯O hydrogen-bonded tapes with the common R²₂(8) motif extending parallel to the crystallographic b-axis [14]. These tapes stack in an alternating fashion parallel to the a-axis direction, with solvent water molecules connecting the tapes through additional hydrogen bonding to form a tri-periodic network.

More complex graph set motifs include R¹₂(6) patterns involving bifurcated hydrogen bonds and R⁴₄(8) motifs that link multiple molecular units through quaternary hydrogen bonding interactions [4]. The appearance of these higher-order motifs depends on the presence of solvent molecules and the specific tautomeric form of violuric acid present in the crystal structure.

Channel Formation and Guest Inclusion

Several violuric acid structures exhibit channel formation that can accommodate guest molecules or cations within the crystal lattice [14] [18]. The 1,10-phenanthrolinium violurate system demonstrates this behavior through the formation of channels extending parallel to the a-axis direction, which accommodate the face-to-face stacked phenanthrolinium cations. The channels result from the specific arrangement of hydrogen-bonded violurate tapes and water molecules, creating a host framework with well-defined guest binding sites.

The channel dimensions and guest binding preferences depend on the specific hydrogen bonding pattern and the nature of any auxiliary ligands or solvent molecules present [19]. In amino acid co-crystal systems, violuric acid can form channels that accommodate various amino acid residues through complementary hydrogen bonding and π-π interactions. The phenol groups of tyrosine and indole groups of tryptophan can engage in parallel π-π interactions with violuric acid molecules, demonstrating the versatility of the assembly mechanism.

Water molecules play crucial roles in channel formation by providing additional hydrogen bonding connectivity that links discrete molecular units into extended networks [13] [14]. The clustered arrangement of water molecules at specific crystallographic positions creates bridges between violurate assemblies, resulting in complex three-dimensional architectures with tunable pore dimensions.

Polymorphism and Structural Diversity

Violuric acid exhibits extensive polymorphism, with multiple crystal forms documented for both the free acid and its hydrated derivatives [15] [16] [20]. The existence of at least two polymorphs of violuric acid monohydrate demonstrates the subtle balance between different hydrogen bonding arrangements and packing forces. The first polymorph crystallizes in space group Cmc2₁ with a more extensive hydrogen bonding arrangement and higher density compared to alternative forms.

The second polymorph of violuric acid monohydrate exhibits a different hydrogen bonding pattern that results in modified optical and thermal properties [20]. Crystals of this polymorph show different colors and thermal stability, indicating significant differences in the electronic structure and intermolecular interactions. The polymorphic behavior reflects the flexibility of the violuric acid hydrogen bonding system and its ability to adopt multiple stable configurations.

Solvomorphism represents another important aspect of violuric acid structural diversity, with different solvent molecules leading to distinct crystal structures and assembly patterns [4] [17]. The methanol solvate structure differs significantly from aqueous hydrates, incorporating carbonyl-carbonyl dipolar interactions as a dominant packing force. This solvent-dependent structural behavior provides opportunities for crystal engineering and the design of materials with specific properties.

Comparative Studies with Derivatives

Electronic and Steric Effects of Substitution

The coordination chemistry of violuric acid derivatives varies significantly based on the nature and position of substituents, providing insights into structure-activity relationships and enabling rational design of coordination compounds with desired properties [12] [9]. Methylation at the N1 and N3 positions, as in 1,3-dimethylvioluric acid, profoundly affects both the electronic properties and steric accessibility of coordination sites.

1,3-Dimethylvioluric acid exhibits enhanced stability and modified coordination behavior compared to the parent compound [9]. The methyl substituents increase electron density on the pyrimidine ring while simultaneously providing steric protection around the nitrogen centers. This electronic activation combined with steric hindrance leads to preferential coordination through oxygen donors in many metal complexes, contrasting with the mixed N,O-coordination typical of unsubstituted violuric acid.

The complete series of alkali metal 1,3-dimethylviolurates demonstrates systematic trends in coordination behavior and structural dimensionality [12] [11]. Lithium and sodium complexes form one-dimensional coordination polymers, potassium and cesium derivatives create two-dimensional networks, while rubidium compounds exhibit three-dimensional coordination polymers. This progression reflects the increasing ionic radii and coordination numbers of the heavier alkali metals, combined with the modified ligand properties imparted by N-methylation.

Alkaline earth metal 1,3-dimethylviolurates show even more dramatic structural variations, ranging from discrete [Mg(H₂O)₆]²⁺ cations with hydrogen-bonded violurate anions to complex two-dimensional polymeric networks in barium systems [9]. The magnesium complex adopts a purely ionic structure with extensive hydrogen bonding, while calcium complexes exhibit direct metal-ligand coordination through κ²O,O'-chelation. This trend continues through strontium and barium, where increasingly complex coordination modes and higher coordination numbers reflect the larger ionic radii and reduced charge densities.

Thiovioluric Acid and Chalcogen Substitution

Thiovioluric acid, where sulfur replaces oxygen at specific positions, represents an important class of violuric acid derivatives with modified coordination properties [21] [22]. The substitution of sulfur for oxygen creates a softer donor ligand that exhibits different metal binding preferences and coordination geometries compared to the parent oxygen-containing compound.

The coordination chemistry of thiovioluric acid shows enhanced affinity for soft metal centers such as platinum, palladium, and other late transition metals [23]. Palladium(II) complexes with thiovioluric acid derivatives demonstrate tautomeric changes from the oxime metal-free form to alternative coordination modes upon complexation. This tautomeric switching provides additional flexibility in coordination behavior and enables formation of complexes with unique electronic and structural properties.

Thermodynamic studies of thiovioluric acid complexation reveal that the sulfur substitution affects both the enthalpic and entropic contributions to complex stability [21]. The interaction of thiovioluric acid with amino acids in aqueous dioxane medium at various temperatures provides insight into the solvent effects and temperature dependence of coordination equilibria. These studies demonstrate that chalcogen substitution significantly modifies the ligand field strength and metal binding selectivity.

Aromatic Substitution Effects

1,3-Diphenylvioluric acid represents the extreme case of aromatic substitution, where bulky phenyl groups replace the smaller methyl substituents [12]. The steric bulk of phenyl groups dramatically affects the accessibility of coordination sites and limits the types of metal complexes that can be formed. This compound demonstrates reduced coordination versatility compared to smaller derivatives but may offer enhanced π-π stacking interactions in crystal structures.

The electronic effects of aromatic substitution include extended conjugation that stabilizes certain tautomeric forms and modifies the electron density distribution across the violuric acid framework [10]. These electronic changes affect the basicity of nitrogen and oxygen donors, leading to altered metal binding affinities and coordination preferences. The aromatic substituents may also participate in secondary interactions such as π-π stacking or C-H⋯π interactions that influence crystal packing and supramolecular assembly.

Comparative studies between methyl and phenyl-substituted derivatives reveal that steric effects generally dominate over electronic effects in determining coordination behavior [12]. The larger phenyl groups prevent close approach of metal centers and favor monodentate coordination over chelation. However, the aromatic rings may provide additional binding sites through π-coordination or participate in secondary sphere interactions that stabilize specific coordination geometries.

Imidovioluric Acid and Nitrogen Substitution

Imidovioluric acid derivatives, where C=O groups are formally replaced by C=NH moieties, represent another important class of violuric acid analogs with modified donor properties [12]. The substitution of nitrogen for oxygen creates additional hydrogen bonding donors while modifying the electronic structure of the heterocyclic framework.

The coordination chemistry of imidovioluric acids exhibits enhanced hydrogen bonding capacity due to the additional N-H donors introduced by the substitution [24]. This enhanced hydrogen bonding ability leads to more complex supramolecular structures and potentially stronger binding to metal centers through secondary coordination sphere interactions. The modified electronic structure also affects the relative stabilities of different tautomeric forms and may lead to coordination modes not observed in the parent violuric acid system.

Comparative binding studies between violuric acid and imidovioluric acid derivatives demonstrate that nitrogen substitution generally increases the ligand basicity and enhances metal binding affinity [12]. The additional nitrogen donors provide alternative coordination sites and enable formation of higher denticity complexes. These properties make imidovioluric acids attractive ligands for applications requiring strong metal binding and extensive hydrogen bonding networks.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant